N-(butan-2-yl)-1-(methylsulfonyl)-2,3-dihydro-1H-indole-5-carboxamide
Overview
Description
N-(butan-2-yl)-1-(methylsulfonyl)-2,3-dihydro-1H-indole-5-carboxamide is a useful research compound. Its molecular formula is C14H20N2O3S and its molecular weight is 296.39 g/mol. The purity is usually 95%.
The exact mass of the compound N-(sec-butyl)-1-(methylsulfonyl)-5-indolinecarboxamide is 296.11946368 g/mol and the complexity rating of the compound is 458. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Cytotoxic Activity Against Cancer Cell Lines
A study by Choi and Ma (2010) explored the structural necessity of indole C5-O-substitution in seco-Duocarmycin analogs, including compounds with sulfonyl substituents similar to N-(sec-butyl)-1-(methylsulfonyl)-5-indolinecarboxamide. These compounds demonstrated cytotoxic activity against multiple human cancer cell lines, suggesting their potential as anticancer agents (Choi & Ma, 2010).
Synthetic Methodologies
Schembri, Eriksson, and Odell (2019) presented a palladium(0)-catalyzed synthesis method for N-acylsulfonamides via regioselective acylation, demonstrating the utility of sulfonyl compounds in creating molecules with enhanced hydrogen bonding capabilities and potential for labeling with carbon-11 for biological evaluation (Schembri, Eriksson, & Odell, 2019).
Insecticidal Activity
Finkelstein and Strock (1997) explored the synthesis of novel pyrazole methanesulfonates, identifying compounds with α-branching (e.g., isopropyl and sec-butyl) that demonstrated high levels of insecticidal activity, hinting at the agricultural applications of such sulfonyl compounds (Finkelstein & Strock, 1997).
Desalination Membrane Development
Padaki et al. (2013) reported on the synthesis of novel polymers, including Poly[(4-aminophenyl)sulfonyl]butanediamide (PASB), for the preparation of composite membranes with polysulfone. These membranes showed potential for desalination applications, with notable salt rejection rates and hydrophilic properties, indicating the relevance of sulfonyl compounds in environmental and water purification technologies (Padaki et al., 2013).
Anti-inflammatory and Antitumor Effects
Harrak et al. (2010) focused on the synthesis of 4-(aryloyl)phenyl methyl sulfones as cyclooxygenase inhibitors, highlighting the potential anti-inflammatory and antitumor applications of sulfonyl compounds. This research underscores the significance of structural modifications in enhancing biological activity and selectivity (Harrak et al., 2010).
Properties
IUPAC Name |
N-butan-2-yl-1-methylsulfonyl-2,3-dihydroindole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-4-10(2)15-14(17)12-5-6-13-11(9-12)7-8-16(13)20(3,18)19/h5-6,9-10H,4,7-8H2,1-3H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCRWFHKVCYYIOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC2=C(C=C1)N(CC2)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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